3-(1-Carboxyethyl)benzoic acid, (R)-
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Overview
Description
. This compound is characterized by the presence of a benzene ring attached to an acetic acid moiety, with an additional carboxyl group and a methyl group at the alpha position. The (alphaR) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the carboxyl and methyl groups. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or oxidation reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzene ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid: A simpler analog without the additional carboxyl and methyl groups.
Phenylacetic acid: Similar structure but lacks the carboxyl group at the alpha position.
2-Phenylpropanoic acid: Another related compound with a different substitution pattern.
Uniqueness
Benzeneacetic acid, 3-carboxy-alpha-methyl-, (alphaR)- is unique due to its specific stereochemistry and the presence of both carboxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
929543-66-8 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-[(1R)-1-carboxyethyl]benzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI Key |
RIXOZEBXQQUHQW-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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